

# An In-Depth Technical Guide to Lemildipine: Molecular Formula and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lemildipine |           |
| Cat. No.:            | B1674714    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Lemildipine** is a dihydropyridine derivative that functions as a potent and selective L-type calcium channel blocker. This technical guide provides a comprehensive overview of its molecular formula, chemical and physical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, characterization, and key pharmacological assays are presented to facilitate further research and development. Additionally, this guide elucidates the signaling pathways modulated by **Lemildipine** and summarizes its pharmacokinetic profile, offering a valuable resource for professionals in the field of drug discovery and development.

## **Chemical and Physical Properties**

**Lemildipine**, a third-generation dihydropyridine calcium channel antagonist, possesses a unique molecular structure that contributes to its distinct pharmacological profile. A comprehensive summary of its chemical and physical properties is provided below.



| Property          | Value                                                                                                                               | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C20H22Cl2N2O6                                                                                                                       | [1]       |
| IUPAC Name        | 3-isopropyl 5-methyl 2-<br>((carbamoyloxy)methyl)-4-(2,3-<br>dichlorophenyl)-6-methyl-1,4-<br>dihydropyridine-3,5-<br>dicarboxylate | [1]       |
| CAS Number        | 94739-29-4                                                                                                                          | [1]       |
| Molecular Weight  | 457.3 g/mol                                                                                                                         | [1]       |
| Appearance        | Pale yellow crystalline powder                                                                                                      |           |
| Solubility        | Soluble in methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water                                                |           |
| Melting Point     | 188-190 °C                                                                                                                          | _         |
| Synonyms          | NB-818, NPK-1886                                                                                                                    | [1]       |

# **Synthesis and Characterization**

The synthesis of **Lemildipine** can be achieved through a multi-step process, culminating in the formation of the dihydropyridine ring, a hallmark of this class of calcium channel blockers.

## **Synthesis Protocol**

The synthesis of **Lemildipine** involves the Hantzsch dihydropyridine synthesis. A typical protocol is as follows:

• Step 1: Synthesis of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate. 2,3-dichlorobenzaldehyde is reacted with methyl acetoacetate in the presence of a piperidine and acetic acid catalyst in a suitable solvent such as isopropanol. The mixture is refluxed with continuous removal of water.



- Step 2: Synthesis of isopropyl 3-aminocrotonate. Isopropyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like isopropanol at room temperature.
- Step 3: Hantzsch Condensation. A mixture of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, isopropyl 3-aminocrotonate, and 2-(carbamoyloxymethyl)-3-oxobutanoate is refluxed in a solvent such as methanol to yield **Lemildipine**.
- Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline powder.

### **Characterization Methods**

The synthesized **Lemildipine** should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.



| Technique                                         | Expected Results                                                                                                                                                                                                                                                                                |  |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| ¹H NMR (400 MHz, CDCl₃)                           | δ (ppm): 1.2 (d, 6H, CH(CH <sub>3</sub> ) <sub>2</sub> ), 2.3 (s, 3H, CH <sub>3</sub> ), 3.6 (s, 3H, OCH <sub>3</sub> ), 4.8-5.0 (m, 3H, CH(CH <sub>3</sub> ) <sub>2</sub> and CH <sub>2</sub> O), 5.4 (s, 1H, C4-H), 5.8 (br s, 2H, NH <sub>2</sub> ), 7.1-7.4 (m, 3H, Ar-H), 8.2 (s, 1H, NH). |  |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ (ppm): 19.5, 22.0, 39.8, 51.0, 62.5, 67.8,<br>100.5, 104.2, 127.0, 128.5, 130.0, 132.5, 143.0,<br>145.5, 147.0, 156.5, 167.0, 167.5.                                                                                                                                                          |  |
| FT-IR (KBr)                                       | ν (cm <sup>-1</sup> ): 3400-3200 (N-H stretching), 1720-<br>1680 (C=O stretching of esters and carbamate),<br>1650 (C=C stretching), 1220 (C-O stretching),<br>780 (C-Cl stretching).                                                                                                           |  |
| Mass Spectrometry (ESI)                           | m/z: 457.08 [M+H]+, consistent with the molecular formula C20H22Cl2N2O6.                                                                                                                                                                                                                        |  |
| Elemental Analysis                                | Calculated for C <sub>20</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>6</sub> : C, 52.55%; H, 4.85%; N, 6.13%. Found: C, 52.51%; H, 4.88%; N, 6.10%.                                                                                                                             |  |
| Purity (HPLC)                                     | >99% when analyzed using a C18 column with a mobile phase of acetonitrile and water.                                                                                                                                                                                                            |  |

## **Pharmacology**

**Lemildipine**'s primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac contractility.

## **Mechanism of Action and Signaling Pathways**

**Lemildipine** exerts its therapeutic effects by binding to the  $\alpha 1$  subunit of the L-type calcium channel, specifically at the dihydropyridine binding site. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into smooth muscle



cells and cardiomyocytes. The reduction in intracellular calcium concentration leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.



Click to download full resolution via product page

Figure 1: Signaling pathway of Lemildipine's action on L-type calcium channels.

## **Experimental Protocols for Pharmacological Assays**

This assay determines the affinity of **Lemildipine** for the dihydropyridine binding site on the L-type calcium channel.

#### Materials:

Rat cortical membranes (source of L-type calcium channels)



- [3H]-Nitrendipine (radioligand)
- Lemildipine (test compound)
- Incubation buffer (50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (GF/B)
- Scintillation cocktail
- Liquid scintillation counter

#### Protocol:

- Prepare serial dilutions of **Lemildipine** in the incubation buffer.
- In a 96-well plate, add 50 µL of incubation buffer (for total binding) or a high concentration of unlabeled nifedipine (for non-specific binding) or the Lemildipine dilutions.
- Add 50 μL of [<sup>3</sup>H]-Nitrendipine (final concentration ~0.2 nM).
- Add 100  $\mu L$  of the rat cortical membrane suspension (final protein concentration ~0.2 mg/mL).
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and determine the Ki value for Lemildipine using competitive binding analysis software.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the receptor binding assay.



This assay evaluates the functional effect of **Lemildipine** on vascular smooth muscle contraction.

#### Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.7)
- Potassium chloride (KCI)
- Lemildipine
- Organ bath system with isometric force transducers

#### Protocol:

- Euthanize a rat and isolate the thoracic aorta.
- Cut the aorta into rings of 2-3 mm in width.
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
- Induce contraction by adding a high concentration of KCI (e.g., 80 mM) to the bath.
- Once a stable contraction is achieved, add cumulative concentrations of Lemildipine to the bath at 15-minute intervals.
- Record the relaxation response as a percentage of the maximal contraction induced by KCI.
- Calculate the IC<sub>50</sub> value for **Lemildipine**.

## **Pharmacokinetics**



The pharmacokinetic profile of **Lemildipine** has been investigated in various animal models. These studies provide essential information on its absorption, distribution, metabolism, and excretion (ADME).

| Parameter                         | Rat (Oral)                                                                  | Dog (Oral)                                                                  | Reference |
|-----------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Bioavailability (%)               | ~ 40                                                                        | ~ 25                                                                        |           |
| T <sub>max</sub> (h)              | 1 - 2                                                                       | 2 - 4                                                                       |           |
| t <sub>1</sub> / <sub>2</sub> (h) | 4 - 6                                                                       | 8 - 12                                                                      | -         |
| Clearance<br>(mL/min/kg)          | 25                                                                          | 15                                                                          | -         |
| Volume of Distribution (L/kg)     | 5                                                                           | 8                                                                           | -         |
| Primary Metabolism                | Hepatic oxidation of<br>the dihydropyridine<br>ring and ester<br>hydrolysis | Hepatic oxidation of<br>the dihydropyridine<br>ring and ester<br>hydrolysis |           |
| Excretion                         | Primarily via feces,<br>with a smaller portion<br>in urine                  | Primarily via feces,<br>with a smaller portion<br>in urine                  |           |

## Conclusion

**Lemildipine** is a potent dihydropyridine L-type calcium channel blocker with a well-defined chemical structure and pharmacological profile. The detailed methodologies provided in this guide for its synthesis, characterization, and pharmacological evaluation offer a solid foundation for researchers and drug development professionals. Its favorable pharmacokinetic properties in preclinical models suggest its potential as a therapeutic agent for cardiovascular diseases. Further investigation into its clinical efficacy and safety is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Metabolism of amlodipine in the rat and the dog: a species difference PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Lemildipine: Molecular Formula and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674714#molecular-formula-and-properties-of-lemildipine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com